N-Benzylthiazol-2-amine
Overview
Description
N-Benzylthiazol-2-amine is a compound belonging to the class of benzothiazoles, a group of heteroaromatic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are important in various fields due to their diverse biological activities and applications in material science.
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds like N-Benzylthiazol-2-amine, can be accomplished through palladium-catalyzed direct C–H arylation reactions. This method allows for the selective functionalization of the thiazole ring and has been applied to synthesize biologically active compounds and substances that are structural motifs in organic materials (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of N-Benzylthiazol-2-amine includes a thiazole ring, a benzene ring, and an amine group. The electronic and spatial configuration of these components contributes to the compound's reactivity and interactions with other molecules. The structure allows for further functionalization and modification, leading to a variety of derivatives with diverse properties.
Chemical Reactions and Properties
N-Benzylthiazol-2-amine and its derivatives participate in various chemical reactions, including C–S cross-coupling, which is a general method for synthesizing arylthio-benzazoles. This reaction is advantageous due to easily accessible starting materials, satisfactory yields, broad substrate scope, and high generality, making it attractive for constructing various 2-arylthio-benzazoles (Vessally et al., 2018).
Scientific Research Applications
Chemical Synthesis and Catalysis
N-Benzylthiazol-2-amine and its derivatives are frequently used in chemical synthesis and catalysis. For instance, they are involved in Rhodium(III)-catalyzed CH amination reactions, which exhibit high efficiency and good functional group tolerance under mild reaction conditions (Zhang et al., 2018). Another application is in the synthesis of 2-N-substituted benzothiazoles, which are core structures for the development of pharmaceutically important agents (Ma et al., 2011).
Green Chemistry
N-Benzylthiazol-2-amine derivatives are also relevant in green chemistry. Electrochemical intramolecular dehydrogenative C–S bond formation, for instance, allows the synthesis of various 2-aminobenzothiazoles from aryl isothiocyanates and amines under environmentally friendly conditions (Wang et al., 2017).
Pharmaceutical Applications
In the pharmaceutical sector, novel 2-(4-aminophenyl)benzothiazoles show potent antitumor properties and have been evaluated as candidates for cancer therapy (Bradshaw et al., 2002).
Textile Industry
In the textile industry, derivatives of N-Benzylthiazol-2-amine are used as disperse dyes for polyester fabrics, demonstrating their versatility in various industrial applications (Metwally et al., 2004).
Catalysis and Organic Synthesis
N-Benzylthiazol-2-amine derivatives have been utilized in catalysis and organic synthesis, for example, in iron phthalocyanine catalyzed N-alkylation of heterocyclic amines with alcohols (Bala et al., 2013).
Safety And Hazards
Future Directions
The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
N-benzyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-7H,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLBXMRJPQRVER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902961 | |
Record name | NoName_3539 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylthiazol-2-amine | |
CAS RN |
41593-98-0 | |
Record name | NSC118962 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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